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Compound Name:
5-Bromo-4-methylthiophene-2-

carboxylic acid

Cat. No.: B1288914 Get Quote

A detailed examination of newly synthesized 5-bromothiophene-2-carboxylic acid esters

reveals significant potential for the development of potent spasmolytic agents. A recent study

highlights that specific structural modifications to the ester group can substantially enhance

smooth muscle relaxant activity, offering promising avenues for the treatment of conditions

characterized by involuntary muscle spasms.

In the quest for novel therapeutic agents to manage smooth muscle spasms, a series of pentyl

and phenethyl esters of 5-bromothiophene-2-carboxylic acid, further modified through Suzuki

cross-coupling reactions, have been synthesized and evaluated for their spasmolytic

properties. The research provides a clear quantitative comparison of their efficacy, shedding

light on the structure-activity relationships that govern their biological function.

Comparative Spasmolytic Activity
The spasmolytic effects of the synthesized compounds were assessed on high-K+ (80 mM)

induced contractions in isolated rat duodenum preparations. The results, summarized below,

demonstrate a range of potencies, with some derivatives exhibiting complete relaxation at

micromolar concentrations.
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Compound ID Ester Group
Aryl
Substitution
(at position 5)

EC50 (µM)
[95% CI]

Potency Rank

10d Phenethyl
3,4-

Dichlorophenyl
1.26 [0.64–2.67] 1

5c Pentyl
3,4-

Dichlorophenyl
1.39 [0.94–2.02] 2

10c Phenethyl 4-Chlorophenyl 2.13 [1.32–3.46] 3

10e Phenethyl 4-Fluorophenyl 2.89 [2.02–4.06] 4

10b Phenethyl 4-Methylphenyl 3.14 [1.68–6.06] 5

5a Pentyl Phenyl 4.21 [2.74–6.35] 6

5b Pentyl 4-Methylphenyl
7.09 [5.03–

10.08]
7

5d Pentyl 4-Methoxyphenyl
11.8 [8.68–

16.43]
8

5e Pentyl 4-Fluorophenyl
Partial

Relaxation
-

3 Pentyl
Bromo

(unmodified)
No Response -

10a Phenethyl Phenyl No Response -

10f Phenethyl 4-Methoxyphenyl No Response -

EC50 represents the concentration of the compound that elicits 50% of the maximal response

(relaxation). A lower EC50 value indicates higher potency. CI denotes the confidence interval.

The data clearly indicates that the nature of the ester and the aryl substitution at the 5-position

of the thiophene ring play a crucial role in determining the spasmolytic activity. Notably, the

phenethyl ester 10d and the pentyl ester 5c, both featuring a 3,4-dichlorophenyl substituent,

emerged as the most potent compounds in their respective series.[1][2] This suggests that

electron-withdrawing groups on the aryl ring may enhance the spasmolytic effect. Interestingly,
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the parent pentyl ester 3 (pentyl 5-bromothiophene-2-carboxylate) and some of the phenyl and

methoxyphenyl substituted analogs (10a and 10f) were inactive, underscoring the importance

of the Suzuki cross-coupling modification for imparting biological activity.[1]

Mechanism of Action: A Glimpse into the Signaling
Pathway
The spasmolytic activity of these compounds is believed to be mediated through the blockade

of voltage-gated calcium channels. High potassium-induced contractions are a standard

method to depolarize smooth muscle cell membranes, leading to the opening of L-type voltage-

gated calcium channels and a subsequent influx of extracellular calcium. This rise in

intracellular calcium is the primary trigger for smooth muscle contraction. The ability of the

active compounds to induce relaxation in this model strongly suggests that they interfere with

this calcium influx, a hallmark of calcium channel blocking agents.
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Proposed mechanism of spasmolytic action.

Experimental Protocols
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The evaluation of the spasmolytic activity of the 5-bromothiophene-2-carboxylic acid esters was

conducted using a standardized in vitro methodology.

Tissue Preparation and Mounting: Male Sprague-Dawley rats were euthanized, and segments

of the duodenum (approximately 2 cm) were isolated and cleaned. The tissue segments were

then mounted in organ baths containing Tyrode's solution, maintained at 37°C, and

continuously aerated with carbogen (95% O2, 5% CO2). The composition of the Tyrode's

solution was (in mM): NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4

0.42, and glucose 5.55.

Induction of Contraction and Drug Application: The duodenal strips were allowed to equilibrate

for at least 30 minutes under a resting tension of 1 g. Following equilibration, sustained

contractions were induced by replacing the normal Tyrode's solution with a high-potassium

Tyrode's solution (containing 80 mM KCl, with an equimolar reduction in NaCl). Once the

contractions reached a stable plateau, the test compounds were added to the organ bath in a

cumulative manner to obtain concentration-response curves.

Data Analysis: The relaxation responses were expressed as a percentage of the pre-induced

contraction. The EC50 values and their 95% confidence intervals were calculated by fitting the

concentration-response data to a sigmoidal dose-response equation using non-linear

regression analysis.
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Workflow from synthesis to data analysis.
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In conclusion, the presented data provides a robust framework for the future design of

thiophene-based spasmolytic agents. The phenethyl 5-(3,4-dichlorophenyl)thiophene-2-

carboxylate (10d) stands out as a particularly promising lead compound for further preclinical

development.[1][2] Future investigations could explore a wider range of substituents on the aryl

ring and modifications to the ester linkage to further optimize potency and pharmacokinetic

properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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